molecular formula C26H16F2O4S B2955273 [4-[4-(4-Fluorobenzoyl)oxyphenyl]sulfanylphenyl] 4-fluorobenzoate CAS No. 331460-31-2

[4-[4-(4-Fluorobenzoyl)oxyphenyl]sulfanylphenyl] 4-fluorobenzoate

Cat. No.: B2955273
CAS No.: 331460-31-2
M. Wt: 462.47
InChI Key: AJZZSMOGQFYFSG-UHFFFAOYSA-N
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Description

The compound [4-[4-(4-Fluorobenzoyl)oxyphenyl]sulfanylphenyl] 4-fluorobenzoate is a fluorinated aromatic ester featuring a central sulfanyl (-S-) bridge connecting two substituted phenyl rings. The sulfanyl bridge and fluorinated aromatic systems may influence electronic interactions, solubility, and reactivity compared to similar compounds .

Properties

IUPAC Name

[4-[4-(4-fluorobenzoyl)oxyphenyl]sulfanylphenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16F2O4S/c27-19-5-1-17(2-6-19)25(29)31-21-9-13-23(14-10-21)33-24-15-11-22(12-16-24)32-26(30)18-3-7-20(28)8-4-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZZSMOGQFYFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16F2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of related compounds:

Compound Name Molecular Formula Functional Groups Key Features Applications Reference
[4-[4-(4-Fluorobenzoyl)oxyphenyl]sulfanylphenyl] 4-fluorobenzoate C₂₆H₁₆F₂O₄S Fluorobenzoate esters, sulfanyl bridge Dual fluorobenzoate groups linked via sulfanyl bridge Polymer membranes, potential drug intermediates
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate C₁₅H₁₄FNO₄S Sulfonamide, ethyl ester Sulfonyl (-SO₂-) group enhances polarity Pharmaceutical intermediates (e.g., kinase inhibitors)
4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate C₂₀H₁₃FNO₃S Cyano, fluorophenoxy, sulfonate ester Electron-withdrawing cyano group improves herbicidal activity Agrochemicals (herbicides)
4-(4-Fluorobenzoyl)piperidine p-toluenesulfonate C₁₉H₂₂FNO₄S Fluorobenzoyl, tosylate salt Tosylate counterion enhances solubility Pharmaceutical salts (e.g., prodrug formulations)
[5-(4-chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate C₁₉H₁₃Cl₂F₃N₂O₄S Chlorobenzenesulfonyl, trifluoromethyl pyrazole Dual halogen substituents (Cl, F) increase bioactivity Antifungal or anticancer agents
4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxamide C₁₂H₉FN₂O₂ Fluorobenzoyl, pyrrole carboxamide Pyrrole ring enables π-π stacking in biological targets Enzyme inhibitors (e.g., kinase modulators)

Key Comparative Insights

Electronic Effects of Substituents
  • In contrast, Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate () uses a sulfonyl group, which is more electron-withdrawing than a sulfanyl bridge, possibly increasing acidity or reactivity in synthetic pathways.
Halogen Substitution Patterns
  • Fluorine vs. Fluorine’s smaller size and electronegativity in the target compound may reduce metabolic degradation in vivo.

Physicochemical Properties

Property Target Compound Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate 4-(4-Fluorobenzoyl)piperidine p-toluenesulfonate
Molecular Weight ~462.4 g/mol 323.34 g/mol 387.45 g/mol
Polarity Moderate (ester/S bridge) High (sulfonamide/ester) High (tosylate salt)
Thermal Stability High (fluorinated aromatics) Moderate Moderate (salt decomposition)

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